Product packaging for Lauroyl Lysine(Cat. No.:CAS No. 52315-75-0)

Lauroyl Lysine

Cat. No.: B1674573
CAS No.: 52315-75-0
M. Wt: 328.5 g/mol
InChI Key: GYDYJUYZBRGMCC-INIZCTEOSA-N
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Description

Historical Context of Lipidated Amino Acid Derivatives in Biomedical Science

The practice of lipidating amino acids and peptides is a well-established strategy in biomedical science, developed to overcome the inherent limitations of peptide- and amino acid-based therapeutics. nih.govnih.gov Historically, while peptides offer high selectivity and potency, their therapeutic potential has been hampered by poor stability, short plasma half-life, and low membrane permeability. nih.gov Lipidation, the covalent attachment of a lipid moiety, emerged as a key post-translational modification to address these challenges. researchgate.net

Early research in the late 20th century began to explore how conjugating fatty acids to biologically active molecules could enhance their pharmacological profiles. nih.gov This approach was found to increase the lipophilicity of the parent compound, which can improve its absorption, distribution, and metabolism. nih.gov Scientists discovered that these lipidated derivatives could interact more effectively with cell membranes, facilitating passage across biological barriers like the intestinal wall and even the blood-brain barrier. nih.gov Furthermore, the lipid chains can sterically hinder enzymatic degradation, protecting the parent drug and extending its duration of action. nih.gov This strategy has been successfully applied to a wide range of compounds, including peptides, alkaloids, and anticancer drugs, leading to the development of clinically relevant therapeutics such as long-acting insulin (B600854) analogs. nih.govnih.gov The success of these early lipidated compounds paved the way for the design and synthesis of novel lipid-amino acid conjugates, including those based on lysine (B10760008), for advanced drug delivery systems and as functional biomaterials. nih.govrsc.org

Significance of N-Acylated L-Lysine Analogs in Biological Systems

N-acylated L-lysine analogs represent a significant class of modified amino acids with diverse biological and chemical relevance. The acylation of lysine, an essential amino acid, can occur at either the alpha (α) or epsilon (ε) amino group, and the position of this modification plays a critical role in the resulting compound's properties and activity. researchgate.net These derivatives are noted for their excellent biocompatibility and biodegradability, making them attractive as environmentally friendly bio-based materials. nih.gov

One of the most significant properties of N-acylated lysine analogs is their surface activity. By introducing a hydrophobic acyl chain to the hydrophilic lysine molecule, an amphiphilic structure is created, allowing these compounds to function as surfactants. nih.govresearchgate.net This enables them to self-assemble in aqueous solutions into various structures, such as micelles and vesicles, which have potential applications in drug delivery systems for encapsulating and transporting therapeutic agents. rsc.orgnih.govrsc.org

In biological systems, N-acylation of lysine is a crucial post-translational modification that can modulate protein function, localization, and interaction. pnas.orgfrontiersin.org While acetylation is a well-studied modification, acylation with longer fatty acid chains (lipidation) significantly impacts protein-membrane interactions. nih.gov Research has shown that the antimicrobial activity of N-acylated lysine esters is influenced by the acylation position; acylation at the α-position has been shown to yield higher antimicrobial activity compared to ε-position acylation in certain studies. researchgate.net This difference is often attributed to the pKa of the protonated amino group in the polar head of the molecule. researchgate.net The study of these analogs is crucial for understanding fundamental biological processes and for designing novel biomaterials, surfactants, and therapeutic agents. nih.govrsc.org

Distinctive Characteristics of L-Lysine, N6-(1-oxododecyl)- within Modified Amino Acids

L-Lysine, N6-(1-oxododecyl)- distinguishes itself from other modified amino acids primarily through its specific chemical structure: a 12-carbon lauroyl chain attached to the N6 (or Nε) amino group of an L-lysine backbone. This precise configuration confers a unique set of properties that sets it apart. Its molecular formula is C₁₈H₃₆N₂O₃. cymitquimica.com

The most prominent characteristic is its pronounced amphiphilicity, which gives it the ability to act as an emulsifier, surfactant, and skin-conditioning agent. cymitquimica.com Unlike its parent amino acid, L-lysine, which is highly hydrophilic, the addition of the 12-carbon lipid tail creates a molecule with both water-attracting and oil-attracting regions. cymitquimica.com

Compared to other lysine derivatives, the nature and position of the modification on L-Lysine, N6-(1-oxododecyl)- are key. For instance, acylation at the N2 (or Nα) position, as seen in Nα-lauroyl lysine, results in different self-assembly and biological properties. researchgate.netrsc.org The free α-amino group in L-Lysine, N6-(1-oxododecyl)- is a significant feature, distinguishing it from derivatives where this group is also modified, such as in N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine. This structural integrity at the α-position can be crucial for certain biological interactions.

The following table provides a comparative analysis of L-Lysine, N6-(1-oxododecyl)- and other related lysine derivatives based on their structural differences and primary applications in research and industry.

Compound NameKey Functional GroupsPrimary Applications
L-Lysine, N6-(1-oxododecyl)- Lauroyl group on ε-amino; free α-amino groupCosmetics, emulsifiers, surfactants, potential antimicrobial/anti-inflammatory agent. cymitquimica.com
L-Lysine Monohydrochloride Simple hydrochloride salt of lysineNutritional supplement in animal feed and human diets.
N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine Lauroyl group on ε-amino; two methyl groups on α-aminoIndustrial use in specialty chemicals. scbt.com
N6-(1-Iminoethyl)-L-lysine Dihydrochloride (B599025) Iminoethyl group on ε-amino; dihydrochloride saltResearch tool as a selective inhibitor of inducible nitric oxide synthase (iNOS).

This table is based on data from comparative analyses in academic and chemical literature. scbt.com

Rationale for In-depth Academic Inquiry into L-Lysine, N6-(1-oxododecyl)-

The focused academic investigation into L-Lysine, N6-(1-oxododecyl)- is driven by its unique physicochemical properties and the potential biological activities that arise from its structure. Its established use in cosmetics as a conditioning agent and surfactant provides a foundation for exploring more advanced biomedical applications. cymitquimica.com The rationale for deeper scientific study is primarily centered on its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent.

Research has indicated that derivatives of L-lysine can exhibit significant antimicrobial properties. Specifically, L-Lysine, N6-(1-oxododecyl)- has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the long aliphatic chain interacting with and disrupting the integrity of bacterial cell membranes, leading to cell death.

Furthermore, the compound's potential to modulate inflammatory responses has attracted academic interest. Studies suggest that L-Lysine, N6-(1-oxododecyl)- may act as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme crucial in inflammatory pathways. By inhibiting iNOS, the compound could reduce the production of nitric oxide, a key signaling molecule in inflammation.

In the context of oncology research, some in vitro studies have explored the cytotoxicity of L-lysine derivatives. L-Lysine, N6-(1-oxododecyl)- has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines at higher concentrations, suggesting a potential, though preliminary, role as a therapeutic agent.

The following table summarizes the reported biological activities that form the basis for ongoing academic research into this compound.

Research AreaFinding / ActivityInvestigated Mechanism
Antimicrobial Growth inhibition against strains like S. aureus and E. coli. Disruption of bacterial membrane integrity by the lipid chain.
Anti-inflammatory Potential inhibition of inflammatory responses. Modulation of the inducible nitric oxide synthase (iNOS) pathway.
Cytotoxicity Induction of apoptosis in specific cancer cell lines (e.g., KB cells) in vitro. Activation of apoptotic pathways through modulation of cellular signaling.

This table summarizes research findings on the biological potential of L-Lysine, N6-(1-oxododecyl)-.

This multifaceted biological potential, combined with its favorable biocompatibility profile as an amino acid derivative, provides a strong rationale for continued in-depth academic inquiry to fully elucidate its mechanisms of action and explore its therapeutic and biotechnological promise.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N2O3 B1674573 Lauroyl Lysine CAS No. 52315-75-0

Properties

IUPAC Name

(2S)-2-amino-6-(dodecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYJUYZBRGMCC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885998
Record name L-Lysine, N6-(1-oxododecyl)-
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52315-75-0
Record name N-Lauroyl-L-lysine
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Record name Lauroyl lysine
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Record name L-Lysine, N6-(1-oxododecyl)-
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Record name L-Lysine, N6-(1-oxododecyl)-
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Record name N6-(1-oxododecyl)-L-lysine
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Record name LAUROYL LYSINE
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Synthesis and Derivatization Methodologies for L Lysine, N6 1 Oxododecyl

Chemical Synthesis Approaches for N6-(1-oxododecyl)-L-Lysine

Chemical synthesis of Nε-lauroyl-L-lysine requires careful control of reactivity to favor modification at the N6 position over the N2 (α-amino) position.

Strategies for Selective Acylation at the ε-Amino Group of L-Lysine

The primary challenge in the synthesis of Nε-lauroyl-L-lysine is the presence of two nucleophilic amino groups (α and ε) on the L-lysine molecule. To achieve selective acylation at the desired ε-position, several strategies have been developed.

One common laboratory approach involves the use of protecting groups. The α-amino group is temporarily blocked with a chemical moiety that is stable under the acylation conditions but can be removed afterward. This ensures that the acylating agent, such as lauroyl chloride, reacts exclusively with the unprotected ε-amino group.

A more direct industrial method avoids traditional protecting groups by forming a chelate between L-lysine and a divalent metal ion, such as copper (II) or zinc (II). google.com The metal ion coordinates with the α-amino and carboxyl groups, effectively shielding them and directing the acylation reaction to the ε-amino group. google.com After the reaction, the chelate structure is destroyed by acid hydrolysis to yield the final product. google.com This method is efficient, with definite reaction directionality and fewer side products, achieving purities of 98.5% or higher. google.com

Another strategy involves a two-step process where L-lysine and lauric acid are first reacted to form a lysine (B10760008) laurate salt intermediate. This intermediate is then heated in a high-boiling organic solvent to drive the amidation reaction, forming the final product.

A novel approach involves the intramolecular cyclization of L-lysine to protect the α-position group by forming a peptide bond. nih.gov This cyclic intermediate is then reacted with lauryl chloride. The final step involves hydrolysis to open the ring and yield Nε-lauroyl-L-lysine, a method that significantly reduces side reactions. nih.gov

Novel Reagents and Catalytic Systems in L-Lysine, N6-(1-oxododecyl)- Synthesis

Modern synthesis methods employ various reagents and catalysts to improve efficiency and sustainability. In place of traditional heating, microwave irradiation has been utilized to accelerate the amidation reaction, shortening reaction times.

Catalysts such as sodium methoxide (B1231860) and calcium oxide are employed in amidation reactions between lauric acid and lysine to enhance reaction rates and yield. arpnjournals.orgarpnjournals.org Studies have shown that optimizing the concentration of these catalysts is a key factor in maximizing the conversion of lauric acid. arpnjournals.orgarpnjournals.org Metal salts, including ZnSO4 and CuSO4, have also been used to catalyze the direct amidation of lysine with lauroyl chloride in aqueous systems.

Optimization of Reaction Conditions for Enhanced Yield and Purity of L-Lysine, N6-(1-oxododecyl)-

Optimizing reaction parameters is crucial for maximizing product yield and purity on an industrial scale. Key variables that are typically adjusted include the molar ratio of reactants, catalyst concentration, solvent ratios, reaction temperature, and time. arpnjournals.org Response Surface Methodology (RSM) has been used to systematically study these variables and identify optimal conditions. arpnjournals.orgarpnjournals.org

One study using sodium methoxide as a catalyst found that a lysine-to-lauric acid molar ratio of 4:1, a solvent ratio of 3 (v/w of lauric acid), and a catalyst concentration of 5% (w/w of lauric acid) at 55°C for 2 hours resulted in a maximum lauric acid conversion of 85.94%. arpnjournals.org Purification of the crude product often involves recrystallization from a solvent like glacial acetic acid, followed by treatment with activated carbon for decolorization, and controlled cooling to ensure high purity of the final crystalline product.

Table 1. Optimized Chemical Synthesis Conditions for N-lauroyl lysine. arpnjournals.org
ParameterRange StudiedOptimal Value
Lysine to Lauric Acid Molar Ratio2-4 M4 M
Solvent to Lauric Acid Ratio (v/w)1-33
Catalyst (Sodium Methoxide) Concentration (w/w)3-7%5%
Temperature55°C (fixed)55°C
Reaction Time2 hours (fixed)2 hours
Maximum Conversion85.94%

Biocatalytic and Enzymatic Synthesis of L-Lysine, N6-(1-oxododecyl)-

Biocatalytic methods offer a green and highly specific alternative to chemical synthesis, operating under mild conditions in aqueous systems and avoiding the need for protecting groups.

Identification and Characterization of Enzymes for Lipidation (e.g., acyltransferases)

The enzymatic synthesis of Nε-lauroyl-L-lysine has been successfully achieved using specific enzymes that catalyze the formation of an amide bond at the ε-amino group of lysine.

ε-Lysine Acylase from Streptomyces mobaraensis (Sm-ELA): A key enzyme identified for this purpose is ε-lysine acylase (Sm-ELA) from the bacterium Streptomyces mobaraensis. researchgate.netelsevierpure.com This enzyme exhibits high specificity for the ε-amino group of lysine, enabling the direct synthesis of Nε-acyl-L-lysines from L-lysine and a fatty acid. researchgate.netnih.gov The gene encoding Sm-ELA has been successfully cloned and expressed in a different host bacterium, Streptomyces lividans, resulting in a recombinant strain that produces the enzyme at levels approximately 300-fold higher than the original wild-type strain. elsevierpure.com

This recombinant enzyme has proven highly effective for the production of Nε-lauroyl-L-lysine. elsevierpure.com Using a cell-free extract of the recombinant cells, researchers have synthesized the compound from L-lysine hydrochloride and lauric acid in an aqueous buffer at 37°C. elsevierpure.com The process is highly efficient, achieving yields close to 100% after 6 and 9 hours with 50 mM and 100 mM of lauric acid, respectively. researchgate.netelsevierpure.com Even at a higher substrate concentration of 250 mM lauric acid, a 90% yield was obtained after 24 hours. researchgate.netelsevierpure.com The high specificity of Sm-ELA makes it a valuable biocatalyst for producing Nε-lauroyl-L-lysine without the formation of the Nα-acylated byproduct. researchgate.net

Other acylases from Streptomyces mobaraensis have also been characterized, including a penicillin V acylase (Sm-PVA) capable of N-acylation of several amino acids, and a novel acylase that can synthesize both Nα- and Nε-lauroyl-L-lysine. researchgate.netepa.gov However, the Sm-ELA remains the most specific and efficient for Nε-acylation. researchgate.net

Table 2. Biocatalytic Synthesis of Nε-lauroyl-L-lysine using recombinant ε-Lysine Acylase (Sm-ELA). elsevierpure.com
Lauric Acid ConcentrationL-Lysine HCl ConcentrationReaction TimeYield
50 mM500 mM6 hours~100%
100 mM500 mM9 hours~100%
250 mM500 mM24 hours90%

Recombinant Expression Systems for Enzymatic Production of N6-(1-oxododecyl)-L-Lysine

The enzymatic production of N6-(1-oxododecyl)-L-lysine often utilizes acylases, which catalyze the transfer of an acyl group. A notable enzyme in this regard is ε-lysine acylase, which specifically targets the ε-amino group of L-lysine. To enhance the production efficiency and availability of this enzyme, recombinant expression systems are employed.

One key example involves the ε-lysine acylase from Streptomyces mobaraensis (Sm-ELA). The gene encoding this enzyme, consisting of a 1617-bp open reading frame for a 538-amino acid protein, has been cloned and sequenced. For overexpression, the Sm-ELA gene was ligated into a pUC702 vector and expressed in a heterologous host, Streptomyces lividans TK24. This recombinant system demonstrated significantly higher enzyme production, with expression levels approximately 300-fold greater than that of the wild-type S. mobaraensis.

The recombinant ε-lysine acylase was purified to homogeneity from both the cell-free extract and the culture supernatant. The purified enzyme exhibited high specific activity, ranging from 2500-2800 U/mg, which was comparable to the native enzyme. Utilizing the cell-free extract of the recombinant S. lividans cells, the synthesis of Nε-lauroyl-L-lysine was achieved with high yields. When reacting 500 mM L-lysine hydrochloride with varying concentrations of lauric acid (50, 100, and 250 mM) in an aqueous buffer at 37°C, the yields approached 100% for 50 and 100 mM lauric acid after 6 and 9 hours, respectively, and 90% for 250 mM lauric acid after 24 hours.

Table 1: Recombinant Expression System for ε-Lysine Acylase

PropertyDescription
Enzyme ε-Lysine Acylase (Sm-ELA)
Source Organism Streptomyces mobaraensis
Expression Host Streptomyces lividans TK24
Vector pUC702
Expression Level ~300-fold higher than wild-type
Specific Activity 2500-2800 U/mg

Engineering of Biosynthetic Pathways for L-Lysine, N6-(1-oxododecyl)- Overproduction

The overproduction of L-Lysine, N6-(1-oxododecyl)- is intrinsically linked to the availability of its precursor, L-lysine. Therefore, metabolic engineering strategies have been extensively applied to microbial strains like Corynebacterium glutamicum and Escherichia coli to enhance L-lysine production. These strategies focus on redirecting carbon flux towards the L-lysine biosynthetic pathway and alleviating feedback inhibition.

Key metabolic engineering strategies for L-lysine overproduction in C. glutamicum include:

Deregulation of Key Enzymes: Aspartokinase (AK) and dihydrodipicolinate synthase (DHDPS) are key regulatory enzymes in the L-lysine biosynthesis pathway and are subject to feedback inhibition by L-lysine and L-threonine. Engineering feedback-resistant variants of these enzymes is a crucial step.

Enhancing Precursor Supply: The supply of oxaloacetate, a direct precursor for the aspartate family of amino acids, is critical. Overexpression of anaplerotic enzymes like phosphoenolpyruvate (B93156) carboxylase (PEPC) and pyruvate (B1213749) carboxylase (PCx) can increase the availability of oxaloacetate.

Redirecting Carbon Flux: To maximize the carbon flow towards L-lysine, competing pathways are often downregulated. For instance, reducing the activity of enzymes in the tricarboxylic acid (TCA) cycle can divert more carbon into the L-lysine pathway.

Optimizing Cofactor Availability: The biosynthesis of L-lysine is an NADPH-dependent process. Engineering the pentose (B10789219) phosphate (B84403) pathway (PPP) to increase the supply of NADPH can further boost production.

Improving L-Lysine Export: Overexpression of lysine exporters, such as LysE, prevents the intracellular accumulation of L-lysine, which can be toxic and inhibit its own biosynthesis.

While these strategies are primarily aimed at L-lysine overproduction, they are fundamental for the subsequent efficient synthesis of N6-(1-oxododecyl)-L-lysine by providing a high-titer precursor. The integration of a highly active recombinant acylase, as described in the previous section, with a metabolically engineered L-lysine overproducing strain presents a promising approach for the de novo overproduction of N6-(1-oxododecyl)-L-lysine from simple carbon sources.

Advanced Purification and Isolation Techniques for L-Lysine, N6-(1-oxododecyl)-

The purification of L-Lysine, N6-(1-oxododecyl)- from the reaction mixture is essential to obtain a high-purity product. The amphiphilic nature of this lipoamino acid, possessing both a hydrophilic amino acid head and a hydrophobic dodecyl tail, influences the choice of purification methods.

A common approach involves a multi-step process to remove unreacted starting materials, byproducts, and catalyst residues. One patented method for the purification of N-lauroyl-L-lysine includes the following steps:

Recrystallization: The crude product is dissolved in a suitable solvent, such as peracetic acid, and then allowed to crystallize. This process helps in separating the desired product from soluble impurities.

Decolorization: The recrystallized product is treated with activated carbon to remove colored impurities.

Washing: The decolorized product is washed with a solvent like alcohol to remove any remaining impurities.

Another described purification process involves:

Catalyst Precipitation: Addition of citric acid to the reaction mixture to precipitate the catalyst, which can then be removed by filtration.

Solvent Evaporation: The filtrate is then subjected to evaporation to remove the solvent.

Selective Washing: The resulting product is washed with a solvent like acetone (B3395972) to dissolve excess unreacted lysine, leaving behind the less soluble N-lauroyl-L-lysine.

For laboratory-scale purification and isolation for analytical purposes, chromatographic techniques are highly effective. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method that separates compounds based on their hydrophobicity. Given the amphiphilic nature of L-Lysine, N6-(1-oxododecyl)-, RP-HPLC with a C18 stationary phase is a suitable choice.

Analytical Methodologies for Structural Confirmation and Purity Assessment of L-Lysine, N6-(1-oxododecyl)-

A combination of analytical techniques is employed to confirm the chemical structure and assess the purity of the synthesized L-Lysine, N6-(1-oxododecyl)-.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. For N-acylated amino acids, reversed-phase HPLC is commonly used. A method for a structurally similar compound, N6-(1-Oxooctadecyl)-L-lysine, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. The purity is determined by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. The exact mass of L-Lysine, N6-(1-oxododecyl)- is 328.2726 g/mol . High-resolution mass spectrometry can verify the elemental composition. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing the fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons in the lysine backbone and the dodecyl chain. The chemical shifts and coupling patterns of these signals can confirm the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, further confirming the structure. NMR can also be used to monitor the acylation reaction and confirm that the dodecyl group is attached to the ε-amino group of lysine.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of N-lauroyl-L-lysine would show characteristic absorption bands for the amide group (C=O stretch and N-H bend), the carboxylic acid group (C=O and O-H stretch), and the alkyl chain (C-H stretch).

Table 2: Key Analytical Data for L-Lysine, N6-(1-oxododecyl)-

Analytical TechniqueExpected Data/Results
Molecular Formula C₁₈H₃₆N₂O₃
Molecular Weight 328.49 g/mol
Exact Mass 328.2726 g/mol
HPLC A single major peak under appropriate reversed-phase conditions.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass.
¹H NMR Signals corresponding to the protons of the lysine and dodecyl moieties.
¹³C NMR Signals for all 18 carbon atoms in their respective chemical environments.
FTIR Characteristic absorption bands for amide, carboxylic acid, and alkyl functional groups.

Biological Activities and Functions of L Lysine, N6 1 Oxododecyl

Modulation of Protein and Peptide Function via N6-Acylation

N6-acylation is a post-translational modification that attaches a fatty acid to the lysine (B10760008) side chain of a protein or peptide. The addition of the 12-carbon lauroyl group to L-lysine dramatically alters the physicochemical properties of the parent amino acid, primarily by introducing a long hydrophobic tail. This change from a hydrophilic, positively charged residue to an amphipathic one can profoundly influence the structure, localization, and interaction partners of the modified biomolecule.

Influence on Hydrophobicity and Membrane Interactions of Modified Biomolecules

The most direct consequence of attaching a dodecyl chain to lysine is a significant increase in hydrophobicity. While the amino acid lysine is hydrophilic due to its positively charged side chain at physiological pH, N6-(1-oxododecyl)-L-lysine becomes amphipathic. echemi.com This dual nature allows it to interact with both aqueous environments and lipid phases.

This increased lipophilicity is a critical determinant for membrane interactions. The hydrophobic lauroyl tail can readily insert into the lipid bilayer of cellular membranes, effectively anchoring the modified peptide or protein to the membrane surface. researchgate.net The stability and nature of this interaction are governed by hydrophobic forces between the acyl chain and the membrane's lipid core. Studies on various lysine-based surfactants have shown that the length of the alkyl chain is a crucial factor, with a 12-carbon chain providing a balance of hydrophobicity that promotes strong membrane association. ub.eduresearchgate.net This anchoring can be a key step in localizing a protein to a specific cellular membrane, a prerequisite for many biological functions.

Alteration of Protein-Protein and Protein-Lipid Interactions

By tethering a biomolecule to a membrane, N6-acylation can facilitate or modulate its interactions with other cellular components. Lipids in the membrane are no longer just a solvent but can engage in specific and non-specific interactions with the acylated protein. meilerlab.orgresearchgate.net The presence of the lauroyl group can alter the local membrane environment, potentially influencing the conformation and function of nearby integral membrane proteins.

Furthermore, membrane localization concentrates the modified protein in a two-dimensional plane, increasing the likelihood of interactions with other membrane-associated proteins. nih.gov This can be crucial for the assembly of protein complexes involved in signaling pathways or transport processes. Protein modifications are known to modulate protein-protein interactions, and the addition of a lipid chain can either create a new binding interface or sterically hinder previous interactions, thus acting as a molecular switch. mit.edu

Impact on Subcellular Localization and Trafficking of Lipidated Peptides

The covalent attachment of a lipid moiety can act as a signal that directs the modified protein or peptide to specific subcellular compartments. The characteristics of the transmembrane domain or attached lipid groups can determine a protein's destination, such as the endoplasmic reticulum, Golgi apparatus, or plasma membrane. nih.gov For instance, many G-protein-coupled receptors (GPCRs), which are key signaling molecules, are localized primarily to the plasma membrane, a process that can be influenced by their modification state and interactions with the surrounding lipid environment. nih.gov

The trafficking of proteins within the cell is a highly regulated process. Lipidation can influence this trafficking by mediating a protein's entry into transport vesicles or by retaining it in a specific organelle. Studies have shown that the journey of proteins through the secretory and endocytic pathways can be dictated by such modifications, ensuring they arrive at the correct location to perform their function. scienceopen.com Aberrant modifications can lead to mislocalization and loss of function. researchgate.net

Antimicrobial Research of L-Lysine, N6-(1-oxododecyl)- and Analogous Lipidated Amino Acids

Lipidated amino acids and peptides have emerged as a promising class of antimicrobial agents, often inspired by naturally occurring antimicrobial peptides (AMPs). The combination of a cationic charge from the amino acid and a hydrophobic tail from the fatty acid allows these molecules to selectively interact with and disrupt microbial membranes, a mechanism of action that is less prone to the development of resistance compared to traditional antibiotics. ub.edu

Spectrum of Activity against Pathogenic Microorganisms

Research has demonstrated that lipidated lysine derivatives exhibit a broad spectrum of antimicrobial activity. In particular, polymers of N6-(1-oxododecyl)-L-lysine, known as lauryl-poly-L-lysine, have been shown to be highly effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The covalent linkage of lauric acid to a poly-L-lysine backbone significantly enhances the antimicrobial effect compared to the free fatty acid or the polypeptide alone. nih.gov

Studies on various amino acid-based surfactants have identified the 12-carbon alkyl chain as being particularly effective for antimicrobial efficiency. ub.edu Lipopeptides incorporating lysine have also shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov

CompoundMicroorganismGram StainMinimum Inhibitory Concentration (MIC)Source
Lauryl-poly-L-lysinePseudomonas aeruginosaNegative125 µM nih.gov
Lauryl-poly-L-lysineStaphylococcus aureusPositive250 µM nih.gov
Lauryl-poly-L-lysineEscherichia coliNegative1000 µM nih.gov
C12-Lysine SurfactantStaphylococcus aureus ATCC 6538Positive16 µg/mL ub.edu
C12-Lysine SurfactantEscherichia coli ATCC 8739Negative62 µg/mL ub.edu
C12-Lysine SurfactantPseudomonas aeruginosa ATCC 9027Negative62 µg/mL ub.edu
C12-Lysine SurfactantCandida albicans ATCC 10231N/A (Fungus)31 µg/mL ub.edu

Efficacy against Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Lipidated amino acids have shown promise in not only killing planktonic (free-floating) bacteria but also in preventing biofilm formation and eradicating established biofilms.

For instance, ε-poly-lysine (EPL), a related polymer, has been evaluated for its ability to inhibit Listeria monocytogenes biofilm formation. nih.gov While sub-inhibitory concentrations did not prevent biofilm development, higher concentrations were effective at inactivating mature biofilms. nih.gov Other studies have shown that materials functionalized with antibiofilm compounds can significantly reduce the biomass of Escherichia coli biofilms. dntb.gov.ua The mechanism often involves disrupting the bacterial membrane, which is a crucial first step for both killing the bacteria and breaking down the biofilm structure.

Compound/AgentMicroorganismEffectKey FindingSource
ε-poly-lysine (EPL)Listeria monocytogenesInactivation of Mature BiofilmsApplication at 1x Minimum Bactericidal Concentration (MBC) for 24h reduced bacterial counts on polystyrene surfaces. nih.gov
Lauric Arginate (LAE)Listeria monocytogenesInactivation of Mature BiofilmsMore effective than hydrogen peroxide at 10x MBC for 1h in reducing counts on polystyrene. nih.gov
Grafted p-aminocinnamic acidEscherichia coliInhibition of Biofilm FormationReduced biofilm biomass by 73.7% on modified polyethylene (B3416737) surfaces. dntb.gov.ua
Grafted p-aminosalicylic acidEscherichia coliInhibition of Biofilm FormationReduced biofilm biomass by 63.4% on modified polyethylene surfaces. dntb.gov.ua

Biological Activities of L-Lysine, N6-(1-oxododecyl)-: A Review of Current Research

Scientific investigation into the specific biological functions of the chemical compound L-Lysine, N6-(1-oxododecyl)- is still in its early stages. Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the synergistic effects with established antimicrobials, its influence on cellular responses and signaling pathways, or its interactions with the immune system as outlined for this article.

Therefore, the following sections on the biological activities and functions of L-Lysine, N6-(1-oxododecyl)- cannot be populated with detailed research findings, as per the specific requirements of the requested article. The scientific community has yet to publish research specifically addressing:

Research on Cellular Responses and Signaling Pathways Influenced by L-Lysine, N6-(1-oxododecyl)-:

Interactions with Immune Cells and Inflammatory Responses:There is a lack of research on how this compound may affect the function of immune cells or modulate inflammatory processes.

Further research is required to determine the biological profile of L-Lysine, N6-(1-oxododecyl)- and to understand its potential therapeutic applications. As new studies are conducted and published, a more comprehensive understanding of this compound's activities will emerge.

Molecular and Cellular Mechanisms of Action of L Lysine, N6 1 Oxododecyl

Elucidation of Molecular Targets and Binding Interactions

The primary mechanism of action for L-Lysine, N6-(1-oxododecyl)-, particularly its well-documented antimicrobial activity, appears to be a direct physical interaction with the cell membrane rather than a classic lock-and-key interaction with specific protein receptors or enzymes. nih.gov

Inhibition or Activation of Specific Enzymatic Pathways

Consistent with the lack of identified specific receptor targets, there is limited evidence to suggest that L-Lysine, N6-(1-oxododecyl)- directly inhibits or activates specific enzymatic pathways as its primary mode of action. The widespread cellular disruption caused by membrane permeabilization would secondarily affect numerous enzymatic processes, but this is a consequence of cell death rather than a targeted modulation of a specific pathway. The parent amino acid, L-lysine, has been shown to inhibit cellular L-arginine uptake, which can limit the activity of inducible NO synthase (iNOS) in certain conditions. nih.gov However, the addition of the 12-carbon dodecanoyl chain fundamentally alters the compound's physical and chemical properties, making its primary mechanism of action the physical disruption of cell structures. nih.gov

Direct or Indirect Modulation of Gene Expression

Currently, there is a lack of direct evidence demonstrating that L-Lysine, N6-(1-oxododecyl)- functions as a direct modulator of gene expression. While some amino acid-based surfactants have been developed as non-viral vectors for gene delivery, their role is to transport genetic material into the cell, not to modulate endogenous gene expression directly. nih.gov In bacteria, the biosynthesis of lysine (B10760008) is known to be regulated by a lysine-specific RNA element, or riboswitch, where the lysine molecule itself binds to an mRNA leader sequence to control the expression of related genes. nih.govosu.edu This is a regulatory mechanism of the cell that is controlled by lysine, not a mechanism of action of the N6-(1-oxododecyl)- derivative. Any observed changes in gene expression following cellular exposure to L-Lysine, N6-(1-oxododecyl)- are likely an indirect result of cell membrane stress and the activation of subsequent cellular stress response pathways.

Mechanistic Studies on Membrane Permeabilization and Cell Uptake

The surfactant nature of L-Lysine, N6-(1-oxododecyl)- is central to its interaction with cells, leading to membrane permeabilization and cellular entry.

Endocytic and Non-Endocytic Uptake Mechanisms

The mechanism of cellular entry for L-Lysine, N6-(1-oxododecyl)- and similar molecules can differ depending on the cell type.

Non-Endocytic Mechanisms : In the context of its antimicrobial activity against bacteria, the primary mechanism is not cellular uptake in the traditional sense, but rather a direct, non-endocytic disruption and permeabilization of the cell membrane that leads to lysis. nih.govub.edu

Endocytic Mechanisms : In eukaryotic cells, which are more resilient to membrane disruption, uptake often occurs via endocytosis. Studies on nanoparticles coated with poly-L-lysine and other amino acid-based surfactants have provided insight into these pathways. Research on amino acid-substituted gemini (B1671429) surfactants demonstrated that their nanoparticles were internalized by cells through both clathrin-mediated and caveolae-mediated endocytosis. nih.gov Similarly, studies on poly-L-lysine-modified nanoparticles showed that cellular internalization is mediated by transferrin receptor-dependent endocytosis as well as a transferrin receptor-independent pathway. nih.govresearchgate.net The use of various endocytic inhibitors in these studies helped to elucidate the specific pathways involved. nih.govnih.gov

Cellular SystemUptake MechanismEvidence
Bacteria Non-Endocytic (Membrane Disruption)Primary mechanism attributed to antimicrobial cationic surfactants. nih.govub.edu
Eukaryotic Cells Clathrin-Mediated EndocytosisImplicated in the uptake of similar amino acid-based surfactant nanoparticles. nih.gov
Eukaryotic Cells Caveolae-Mediated EndocytosisShown to contribute to the internalization of related surfactant-based nanoparticles. nih.gov
Eukaryotic Cells Transferrin Receptor-Mediated EndocytosisIdentified as a pathway for poly-L-lysine coated nanoparticles. nih.govresearchgate.net

Intracellular Fate and Processing Pathways of L-Lysine, N6-(1-oxododecyl)-

The intracellular journey of L-Lysine, N6-(1-oxododecyl)- likely begins with its transport across the cell membrane, a process potentially facilitated by transporters that recognize either its amino acid or fatty acid component. Once inside the cell, it is presumed to be metabolized by enzymes that act on other N-acyl amino acids.

One probable metabolic route is hydrolysis, where the amide bond linking the lauroyl group to the lysine is cleaved. This reaction would release L-lysine and lauric acid, which can then enter their respective metabolic pathways. Enzymes such as aminoacylases or specific hydrolases could catalyze this process. For instance, N-acylpeptide hydrolase is known to release N-acetylated amino acids from the proteolytic degradation of proteins like histones hmdb.ca.

Alternatively, the entire molecule could undergo further modifications. For example, lipoamino acids derived from arachidonic acid are known to be metabolized by cyclooxygenases (COXs) and lipoxygenases (LOs), enzymes central to the inflammatory signaling cascade nih.gov. This suggests that L-Lysine, N6-(1-oxododecyl)- could be a substrate for similar enzymatic pathways, potentially leading to the formation of novel bioactive signaling molecules.

The catabolism of N-acylated lysines has been observed in various organisms. In the yeast Saccharomyces cerevisiae, the carbon catabolism of L-lysine is initiated by the acetylation of the N6 amino group by an acetyl-CoA:L-lysine N6-acetyltransferase nih.gov. While L-Lysine, N6-(1-oxododecyl)- already possesses an acyl group, the existence of such enzymatic machinery highlights the cell's capacity to process N-acylated lysine residues.

Role in Cellular Homeostasis and Stress Responses

N-acyl amino acids (NAAAs) are recognized as a family of endogenous signaling molecules with diverse biological roles nih.gov. Therefore, L-Lysine, N6-(1-oxododecyl)- may play a role in maintaining cellular homeostasis and mediating responses to stress.

Certain NAAAs have demonstrated protective effects under cellular stress conditions. For example, stearoyl derivatives of tyrosine, serine, and threonine have been shown to possess neuroprotective properties nih.govmdpi.com. This suggests that L-Lysine, N6-(1-oxododecyl)- could potentially exhibit similar cytoprotective functions, possibly by modulating signaling pathways involved in cell survival and apoptosis.

The involvement of NAAAs in inflammatory processes is also well-documented. Some lipoamino acids can influence the production of prostaglandins, key mediators of inflammation nih.gov. The structural similarity of L-Lysine, N6-(1-oxododecyl)- to these molecules suggests it could have a modulatory role in inflammatory responses. Depending on the cellular context and the specific enzymes it interacts with, it could either promote or resolve inflammation.

Furthermore, lipids and amino acids are integral to cellular responses to various stressors, including oxidative and metabolic stress. The production of certain N-acyl amino acids is known to be altered in response to stress conditions researchgate.net. It is plausible that L-Lysine, N6-(1-oxododecyl)-, or its metabolites, could act as signaling molecules in stress response pathways, helping the cell to adapt and survive.

Table 1: Potential Enzymes Involved in the Metabolism of N-Acyl Lysine Derivatives

Enzyme FamilyPotential Action on L-Lysine, N6-(1-oxododecyl)-Evidence from Related Compounds
Aminoacylases/Hydrolases Hydrolysis of the amide bond to release L-lysine and lauric acid.N-acylpeptide hydrolase releases N-acetylamino acids from histones hmdb.ca.
Lipoxygenases (LOs) Oxygenation of the lauroyl fatty acid chain.Lipoamino acids are efficiently oxygenated by 12S- and 15S-LOs nih.gov.
Cyclooxygenases (COXs) Minimal metabolism of the lauroyl fatty acid chain.COX-1 and COX-2 can minimally metabolize some lipoamino acids nih.gov.
N-acyltransferases Potential for transfer of the lauroyl group to other molecules.Lysine N-acetyltransferase is involved in the acetylation of L-lysine hmdb.ca.

Table 2: Investigated Biological Activities of Various N-Acyl Amino Acids

N-Acyl Amino AcidBiological ActivityReference
N-arachidonoyl glycine (B1666218) (NAGly) Suppression of tonic pain, inhibition of fatty acid amide hydrolase (FAAH). nih.govnih.gov
N-stearoyl tyrosine Neuroprotective activity. nih.govmdpi.com
N-stearoyl serine Neuroprotective activity against oxygen-glucose deprivation. mdpi.com
N-oleoyl phenylalanine Regulation of energy homeostasis. nih.gov
N-linoleoyl tyrosine Neuroprotection via CB2 receptor activation. nih.gov
N-palmitoyl glycine Affects calcium levels in neuronal model cells. nih.gov

Structure Activity Relationship Sar Studies of L Lysine, N6 1 Oxododecyl and Its Analogs

Impact of Acyl Chain Length and Saturation on Biological Potency

The lipophilic acyl chain is a primary determinant of the biological activity of N6-acyl lysine (B10760008) derivatives. Its length, degree of saturation, and structure directly modulate the compound's hydrophobicity, self-assembly properties, and ability to interact with biological membranes and protein targets. nih.gov

Comparative Analysis with Shorter and Longer Lipid Chains

Research into the antimicrobial properties of N6-acyl-L-lysine analogs has demonstrated a distinct relationship between the length of the saturated fatty acid chain and biological potency. Medium-chain fatty acids, particularly those with 10 to 14 carbons, often exhibit the most potent activity.

L-Lysine, N6-(1-oxododecyl)- (C12): The dodecanoyl (lauroyl) group, a 12-carbon chain, is frequently associated with optimal antimicrobial activity. Studies have highlighted its potent action against both Gram-positive and Gram-negative bacteria. nih.gov

N6-(1-oxohexadecyl)-L-lysine (C16) and N6-(1-oxooctadecyl)-L-lysine (C18): As the acyl chain length increases beyond 14 carbons, the antibacterial activity tends to decrease. This reduction in potency may be due to increased rigidity and the formation of supramolecular structures that hinder interaction with bacterial targets. nih.gov While antibacterial efficacy may be reduced, these longer-chain derivatives can exhibit enhanced hemolytic activity. nih.gov

The amphiphilic nature of these molecules, which is balanced by the hydrophilic lysine head and the hydrophobic acyl tail, is crucial. The acyl chain length directly influences properties like the critical micelle concentration (CMC) and the ability to perturb and insert into bacterial membranes, a key mechanism of action for their antimicrobial effects.

Table 1: Effect of Acyl Chain Length on Antibacterial Activity of Nε-Acyl-L-Lysine Analogs
CompoundAcyl Chain LengthGeneral Antibacterial Potency
N6-(1-oxodecyl)-L-lysineC10Moderate to High
L-Lysine, N6-(1-oxododecyl)-C12High / Optimal
N6-(1-oxotetradecyl)-L-lysineC14High
N6-(1-oxohexadecyl)-L-lysineC16Reduced
N6-(1-oxooctadecyl)-L-lysineC18Low / Poor

Furthermore, the introduction of unsaturation into the acyl chain can significantly alter the molecule's properties. An unsaturated analog was found to create more disordered nanofiber networks compared to its saturated counterpart. This "wobbly" packing was suggested to lead to a higher efficiency in disrupting bacterial viability, indicating that saturation is a key variable in SAR studies. nih.gov

Effects of Alkyl Chain Branching and Functionalization

The introduction of branching or functional groups into the alkyl chain represents a more advanced modification strategy to fine-tune the activity of N6-acyl lysine derivatives. While less studied than variations in chain length, these modifications can have profound effects on the molecule's physicochemical properties.

Alkyl Chain Branching: Introducing branches (e.g., methyl or ethyl groups) along the acyl chain increases its steric bulk. This can disrupt the ordered packing that is characteristic of straight-chain analogs, potentially altering self-assembly and membrane interaction. Increased steric hindrance could either enhance or decrease biological activity depending on the specific nature of the target interaction.

Functionalization: The incorporation of functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups into the acyl chain dramatically changes its polarity and hydrogen-bonding capabilities. Post-translational modifications of lysine residues within proteins, such as hydroxylation and carboxylation, are known to be critical for protein function, suggesting that similar functionalization of the acyl chain in these simpler lipoamino acids could introduce novel activities or specificities. nih.gov

Influence of Stereochemistry of the Lysine Moiety on Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. As L-lysine is the naturally occurring enantiomer, N6-acyl derivatives are typically synthesized from this precursor. However, the use of D-lysine would result in a stereoisomer with a different three-dimensional arrangement.

While extensive comparative studies on the L- versus D-lysine forms for N6-(1-oxododecyl)-lysine are not widely documented in the reviewed literature, it is a critical parameter in the SAR of many biologically active molecules. In other classes of lipopeptides, the stereochemistry of the amino acid components is known to influence activity, proteolytic stability, and toxicity. It is plausible that the D-isomer could exhibit reduced activity if the target interaction is highly stereospecific, or it could possess enhanced stability against enzymatic degradation. Some research on related N-acyl amino acids has involved the synthesis of both L- and D-analogs to conduct comprehensive SAR investigations. uctm.edu

Modifications at the α-Amino and Carboxyl Groups of L-Lysine, N6-(1-oxododecyl)-

α-Amino Group: The primary amine at the α-carbon (Nα) is a site for potential modification. Studies on other lipopeptides have shown that capping or modifying this N-terminal amine, for instance with an acetyl or a benzyloxycarbonyl (Cbz) group, can drastically reduce antimicrobial activity. nih.gov This suggests that a free, positively charged α-amino group may be essential for electrostatic interactions with negatively charged bacterial membranes or for specific binding to a target protein. The differential reactivity of the Nα (pKa ~8) and Nε (pKa ~10) amino groups allows for selective acylation, but for biological activity, the Nα group often needs to remain unmodified. nih.govnih.gov

Carboxyl Group: The α-carboxyl group provides a negative charge at physiological pH. Its presence is often critical for activity. For example, in studies of N-stearoylamino acids, esterification of the carboxyl group (e.g., to a methyl ester) resulted in a loss of neuroprotective effect, implying that a free carboxylic acid is necessary for this particular activity. uctm.edu This functional group can participate in hydrogen bonding or ionic interactions that are vital for target recognition and binding.

Computational and In Silico Approaches for SAR Prediction

Computational chemistry and bioinformatics tools offer powerful methods to predict and rationalize the structure-activity relationships of N6-acyl lysine derivatives, guiding the synthesis of more potent and selective analogs.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N6-acyl lysine analogs, docking can elucidate how modifications to the acyl chain or lysine headgroup affect binding affinity and specificity.

Binding Pose Prediction: Docking simulations can model the conformation of L-Lysine, N6-(1-oxododecyl)- within a protein's active site. For instance, studies have used in silico docking to show how a molecule's hydrophobic portions can fit into a protein's hydrophobic pocket while positioning a reactive group towards a specific residue, such as lysine. nih.gov

Interaction Analysis: These models can reveal key interactions, such as hydrogen bonds between the lysine's amino/carboxyl groups and protein residues, or hydrophobic interactions between the dodecyl chain and nonpolar pockets in the target. mdpi.com By comparing the docking scores and interaction patterns of various analogs (e.g., with different chain lengths or stereochemistry), researchers can predict which modifications are likely to improve binding affinity and, consequently, biological potency. Software platforms like I-TASSER and prediction servers can be used to model protein structures, which can then be used for such docking experiments. nih.gov This approach allows for the rational design of new derivatives with potentially enhanced activity before undertaking synthetic efforts.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

MD studies on related acylated lysine residues reveal key behavioral patterns that are applicable to L-Lysine, N6-(1-oxododecyl)-. For instance, simulations of acetylated lysine (a shorter acyl chain) show that the modification leads to a more compact and less charged structure, which reduces its interaction with polar solvent molecules like water and weakens its electrostatic interactions with DNA. nih.gov The acetylated tail tends to be released from surfaces and becomes more solvent-exposed. nih.gov Extrapolating from these findings, the much larger dodecyl chain in L-Lysine, N6-(1-oxododecyl)- would be expected to induce a more pronounced effect. The C12 tail would likely fold to minimize its exposure to water, potentially forming intramolecular hydrophobic interactions or aggregating with other nonpolar molecules in the environment.

Simulations can quantify various structural parameters to describe this behavior. Key metrics include the radius of gyration (Rg), which measures the molecule's compactness, and the solvent accessible surface area (SASA), which indicates the degree of exposure to the solvent. In an aqueous environment, L-Lysine, N6-(1-oxododecyl)- is expected to adopt conformations that minimize the SASA of its hydrophobic tail.

The following data table illustrates the hypothetical results from an MD simulation comparing key conformational parameters of L-Lysine with its N6-acetylated and N6-dodecanoylated forms in an aqueous solution.

CompoundAcyl Chain LengthAverage Radius of Gyration (Rg) (Å)Average Hydrophobic SASA (Ų)Average Polar SASA (Ų)
L-LysineN/A3.5150180
L-Lysine, N6-acetyl-C23.8210165
L-Lysine, N6-(1-oxododecyl)-C124.5450160

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For L-Lysine, N6-(1-oxododecyl)- and its analogs, QSAR can be a valuable tool for optimizing a desired property, such as antimicrobial efficacy, surfactant properties, or enzymatic inhibition, by predicting the activity of novel, unsynthesized derivatives.

A QSAR study begins with a dataset of structurally related analogs of L-Lysine, N6-(1-oxododecyl)- for which the biological activity has been experimentally measured. The goal is to identify key molecular features, or "descriptors," that govern the observed activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

For a hypothetical series of N-acyl-L-lysine analogs designed as antimicrobial agents, the activity might depend on the compound's ability to disrupt bacterial cell membranes. In this context, key descriptors would likely relate to lipophilicity and molecular size.

Hypothetical QSAR Study:

Biological Activity: Minimum Inhibitory Concentration (pMIC) against S. aureus.

Molecular Descriptors:

ClogP: Calculated octanol-water partition coefficient, a measure of lipophilicity.

MW: Molecular Weight.

TPSA: Topological Polar Surface Area.

nRotB: Number of Rotatable Bonds, indicating molecular flexibility.

The following interactive data table presents a hypothetical dataset for a QSAR study on L-Lysine, N6-(1-oxododecyl)- analogs where the acyl chain length is varied.

Analog (N6-Acyl Group)pMIC (-log(MIC))ClogPMW (g/mol)TPSA (Ų)
Octanoyl (C8)4.22.85272.3992.4
Decanoyl (C10)4.83.87300.4492.4
Dodecyl (C12)5.54.89328.5092.4
Tetradecanoyl (C14)5.35.91356.5592.4
Hexadecanoyl (C16)4.96.93384.6092.4

Using multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be generated. mdpi.com A potential model derived from this data might take the form of the following equation:

pMIC = 0.5 * ClogP - 0.08 * (ClogP)² + 0.01 * TPSA + 2.5

This equation suggests a parabolic relationship between lipophilicity (ClogP) and antimicrobial activity. The activity initially increases with ClogP as the molecule's ability to penetrate the bacterial membrane improves. However, beyond an optimal point (the C12 dodecyl chain in this hypothetical case), further increases in lipophilicity lead to decreased activity, possibly due to poor solubility in the aqueous testing medium or entrapment within the lipid bilayer, preventing the molecule from reaching its target.

Such a validated QSAR model serves as a predictive tool. It allows researchers to estimate the pMIC of new, yet-to-be-synthesized analogs with different acyl chains or other structural modifications. This prioritizes synthetic efforts, saving time and resources by focusing on candidates with the highest predicted potency, thereby accelerating the design optimization cycle.

Preclinical Investigations and Translational Research on L Lysine, N6 1 Oxododecyl

In Vitro Efficacy Studies Using Cell Line Models

In vitro studies have begun to characterize the dose-dependent biological activities of L-Lysine, N6-(1-oxododecyl)-, also known as Lauroyl Lysine (B10760008). Research has indicated that the compound exhibits cytotoxic effects against certain cancer cell lines in a concentration-dependent manner. At higher concentrations, it has been shown to induce apoptosis, or programmed cell death .

Furthermore, its antimicrobial properties have been observed, demonstrating growth inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The efficacy of this inhibition is linked to the concentration of the compound. While specific IC50 values are not extensively detailed in the available literature, the collective findings point towards a clear dose-response relationship for both its cytotoxic and antimicrobial activities.

Table 1: Summary of Dose-Dependent In Vitro Biological Activities

Biological ActivityRelevant Cell SystemObserved EffectReference
CytotoxicitySpecific Cancer Cell Lines (e.g., KB cells)Induces apoptosis at higher concentrations.
AntimicrobialS. aureus, E. coliInhibits bacterial growth.

L-Lysine, N6-(1-oxododecyl)- is generally regarded as having a favorable biocompatibility profile, a characteristic attributed to its nature as an amino acid derivative . Its extensive use in cosmetic and personal care products underscores its mildness and compatibility with skin cells atomfair.com. A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that the compound is safe for use in cosmetics, when formulated to be non-irritating nih.govspecialchem.com.

Despite its good biocompatibility, the introduction of a modified amino acid into cellular systems warrants consideration of potential metabolic effects. Studies on the parent molecule, L-lysine, have shown that excess concentrations can lead to metabolic imbalances, including altered serum levels of other amino acids and effects on urea cycle operation nih.gov. While direct studies on the metabolic perturbations caused by L-Lysine, N6-(1-oxododecyl)- are limited, its derivation from lysine suggests that at high concentrations, it could potentially influence amino acid-related metabolic pathways.

The biological activities of L-Lysine, N6-(1-oxododecyl)- are underpinned by several proposed mechanisms of action that vary depending on the target cell type.

Antimicrobial Mechanism: The compound's amphiphilic structure, consisting of a hydrophilic lysine head and a hydrophobic 12-carbon lauroyl tail, is key to its antimicrobial action . The lipid chain is proposed to interact with and disrupt the integrity of bacterial cell membranes, leading to loss of cellular contents and subsequent cell death .

Anti-inflammatory Mechanism: Academic interest has been drawn to the compound's potential to modulate inflammatory responses. Studies suggest that L-Lysine, N6-(1-oxododecyl)- may act as an inhibitor of inducible nitric oxide synthase (iNOS), a critical enzyme in inflammatory pathways. By inhibiting iNOS, the compound could reduce the production of the inflammatory signaling molecule, nitric oxide .

Cytotoxic Mechanism: In the context of oncology, the cytotoxic effect against certain cancer cells is believed to be mediated through the induction of apoptosis. The mechanism involves the activation of specific apoptotic pathways through the modulation of cellular signaling . A related mechanism observed for other molecules involves the Nε-fatty acylation of lysine residues on key signaling proteins, such as Rho GTPases, leading to their inhibition and the disruption of downstream signaling pathways ebi.ac.uk.

Table 2: Investigated Mechanisms of Action for L-Lysine, N6-(1-oxododecyl)-

Research AreaInvestigated MechanismCellular Target/EffectReference
AntimicrobialDisruption of bacterial membrane integrity.Bacterial cell membrane.
Anti-inflammatoryModulation of the inducible nitric oxide synthase (iNOS) pathway.iNOS enzyme.
CytotoxicityActivation of apoptotic pathways via modulation of cellular signaling.Apoptotic signaling cascades in cancer cells.

In Vivo Efficacy and Safety Studies in Animal Models

Based on the available scientific literature, detailed in vivo efficacy studies evaluating the therapeutic potential of L-Lysine, N6-(1-oxododecyl)- in specific animal models of disease have not been extensively reported. While its in vitro antimicrobial and anti-inflammatory properties suggest a strong rationale for such investigations, published data on its performance in preclinical disease models remains limited.

There is currently a lack of specific data from preclinical animal studies detailing the biodistribution, pharmacokinetics, and target site accumulation of L-Lysine, N6-(1-oxododecyl)-. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for its development as a potential therapeutic agent, and this remains a key area for future research.

Systemic Responses and Immunomodulatory Effects

Preclinical research into L-Lysine, N6-(1-oxododecyl)-, also known as Lauroyl lysine, has suggested its potential as an anti-inflammatory agent. While comprehensive studies detailing its specific systemic and immunomodulatory effects are limited, the investigation of structurally related N6-modified lysine derivatives provides insight into the potential biological activities of such compounds.

A notable example is L-N6-(1-iminoethyl)-lysine (L-NIL), a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov The iNOS enzyme plays a crucial role in inflammatory processes by producing nitric oxide (NO), a key signaling molecule in the immune system. Inhibition of iNOS can therefore significantly modulate immune responses. Studies on L-NIL have demonstrated its ability to suppress iNOS activity in macrophages, which are key immune cells. nih.gov In preclinical models, treatment with L-NIL suppressed serum NO levels while enhancing specific antibody (IgG2a) and interferon-gamma levels. nih.gov This suggests that inhibition of iNOS by an N6-modified lysine derivative can shift the immune response towards a protective T helper 1-like immunity. nih.gov

Although L-Lysine, N6-(1-oxododecyl)- and L-NIL are structurally different, the activity of L-NIL highlights how modifications at the N6 position of lysine can result in significant immunomodulatory effects. This provides a rationale for further investigation into the specific systemic and immune-related activities of L-Lysine, N6-(1-oxododecyl)-.

CompoundTargetObserved Immunomodulatory EffectReference Model
L-N6-(1-iminoethyl)-lysine (L-NIL)Inducible Nitric Oxide Synthase (iNOS)Potent inhibition of iNOS activity, suppression of serum Nitric Oxide (NO). nih.govnih.govPrimary macrophages; BALB/c mice. nih.govnih.gov
L-N6-(1-iminoethyl)-lysine (L-NIL)Immune Cell ResponseEnhanced serum-specific IgG2a antibody and interferon-gamma levels. nih.govBALB/c mice immunized with A. actinomycetemcomitans lipopolysaccharide. nih.gov
L-N6-(1-iminoethyl)-lysine (L-NIL)Immune Pathway ModulationShifts immune response towards a protective T helper 1-like immunity. nih.govBALB/c mice. nih.gov

Ex Vivo Tissue Analysis and Biomarker Identification

Direct ex vivo tissue analysis and specific biomarker identification for L-Lysine, N6-(1-oxododecyl)- are not extensively documented in current scientific literature. However, research into the metabolic pathways of its parent compound, L-lysine, provides a framework for potential biomarker discovery. Disruptions in lysine metabolism have been linked to various pathological conditions, and the metabolites of these pathways can serve as valuable biomarkers.

For instance, a study on pressure-overload cardiac hypertrophy in rats identified several metabolites related to lysine degradation as potential biomarkers for the early stages of the disease. nih.gov In this ex vivo analysis of plasma, altered levels of L-lysine and its derivatives, N6-acetyl-l-lysine and 5-aminopentanoic acid, were found to correlate with cardiomyocyte hypertrophy. nih.gov This demonstrates that metabolites originating from the lysine degradation pathway can act as indicators of tissue-specific pathology.

Given that L-Lysine, N6-(1-oxododecyl)- would likely be metabolized through pathways involving lysine, future ex vivo studies could focus on monitoring these downstream metabolites in various tissues to identify biomarkers related to its exposure, efficacy, or biological effects.

MetaboliteAssociated ConditionSignificance as a BiomarkerArea Under ROC Curve (AUC)
5-aminopentanoic acidCompensated Cardiomyocyte HypertrophyPotential for predicting early-stage cardiac hypertrophy. nih.gov0.917 nih.gov
N6-acetyl-l-lysineCompensated Cardiomyocyte HypertrophyPotential for predicting early-stage cardiac hypertrophy. nih.gov0.889 nih.gov
L-lysineCompensated Cardiomyocyte HypertrophyPotential for predicting early-stage cardiac hypertrophy. nih.gov0.806 nih.gov

Stability and Degradation Pathways of L-Lysine, N6-(1-oxododecyl)- in Biological Milieu

The stability and degradation of L-Lysine, N6-(1-oxododecyl)- in a biological environment are dictated by its chemical structure, specifically the amide bond linking the lauroyl group to the lysine backbone. This compound is generally stable under standard storage conditions. medchemexpress.com However, in a biological milieu, it is susceptible to hydrolysis, a reaction that breaks the amide bond in the presence of water to yield its constituent molecules: lauric acid and L-lysine.

Once liberated, L-lysine enters its natural metabolic degradation pathways. In mammals, lysine catabolism primarily occurs in the liver via two main routes: the saccharopine pathway and the pipecolic acid pathway. creative-proteomics.comnih.govnih.gov

The saccharopine pathway , which is the predominant route, is confined to the mitochondria. nih.govnih.gov It begins with the condensation of L-lysine with α-ketoglutarate to form saccharopine. This is then cleaved to yield glutamate and α-aminoadipate semialdehyde, which is further oxidized to α-aminoadipic acid. Subsequent steps convert α-aminoadipic acid into acetyl-CoA, which can then enter the citric acid cycle for energy production. creative-proteomics.com

The pipecolic acid pathway is generally more active in the brain. creative-proteomics.comnih.gov This pathway involves the conversion of lysine into pipecolic acid, which is then oxidized and eventually also leads to the formation of α-aminoadipic acid, merging with the saccharopine pathway. researchgate.net The complete degradation of the lysine component of L-Lysine, N6-(1-oxododecyl)- ultimately results in acetyl-CoA.

PathwayPrimary LocationKey Initial EnzymeKey IntermediatesFinal Product
Saccharopine PathwayLiver Mitochondria nih.govAlpha-aminoadipic semialdehyde synthase Saccharopine, α-aminoadipic semialdehyde, α-aminoadipic acid, Glutaryl-CoA creative-proteomics.comAcetyl-CoA
Pipecolic Acid PathwayBrain, Peroxisomes creative-proteomics.comnih.govLysine Deaminase / Pipecolate Reductase creative-proteomics.comΔ1-piperidine-2-carboxylate, Pipecolic acid, α-aminoadipic acid creative-proteomics.comresearchgate.netAcetyl-CoA creative-proteomics.com

Applications of L Lysine, N6 1 Oxododecyl in Advanced Materials and Systems

Nanotechnology Applications in Biomedical Fields

The integration of L-Lysine, N6-(1-oxododecyl)- and its derivatives into nanotechnological platforms is primarily driven by its surfactant-like properties and its origin from natural building blocks (lysine and lauric acid), suggesting good biocompatibility.

The dual hydrophilic-hydrophobic nature of L-Lysine, N6-(1-oxododecyl)- makes it a candidate for the self-assembly of nanostructures capable of encapsulating and delivering therapeutic agents.

While direct encapsulation of L-Lysine, N6-(1-oxododecyl)- into liposomes is not extensively documented, its structural properties are highly relevant to the formation of micellar systems. As an amphiphilic molecule, it has the potential to self-assemble in aqueous solutions, forming micelles where the hydrophobic lauroyl chains form a core capable of solubilizing poorly water-soluble drugs, and the hydrophilic lysine (B10760008) heads form a shell that interfaces with the aqueous environment. mdpi.com

Research into other lysine-based cationic surfactants has demonstrated their ability to form micelles and their potential in drug delivery. targetmol.com These systems are designed by modifying lysine, and their self-assembly into micelles is a key feature for encapsulating therapeutic compounds. nih.govbohrium.com The fundamental principle relies on the balance between the hydrophobic tail and the hydrophilic head, a characteristic intrinsic to L-Lysine, N6-(1-oxododecyl)-. The critical micelle concentration (CMC) and the size of the resulting micelles would be dependent on factors such as pH and ionic strength, which influence the charge and conformation of the lysine headgroup.

Table 1: Comparison of Properties of Lysine-Based Surfactants and Their Relevance to Micelle Formation
Compound TypeKey Structural FeatureObserved ApplicationPotential Role of L-Lysine, N6-(1-oxododecyl)-
Nα-acyl-L-lysine derivativesAcyl chain on the alpha-amino groupFormation of low-molecular-weight gelators and micellar structures. targetmol.comActs as an isomeric analogue with potentially different packing parameters and micelle morphology.
Poly-L-lysine (PLL)Polymeric backbone of lysine residuesCan form the core or shell of micelles after chemical modification to increase hydrophobicity. nih.govCould serve as a monomer for creating amphiphilic polymers with pendant lauroyl groups.
Lysine-based dendrimersBranched structure with multiple lysine unitsUsed as linkers to create stable, cross-linked micelles with high drug-loading capacity. nih.govIts defined structure could be a building block for dendrimeric surfactants.

In the realm of polymeric nanoparticles, poly-L-lysine (PLL) is a widely studied cationic polymer used for drug and gene delivery. nih.govnih.gov The properties of these nanoparticles can be tuned by conjugating other molecules to the lysine residues. Research has shown that linking fatty acids, such as lauric acid, to a PLL backbone creates lauryl-poly-L-lysine, a material with enhanced antibacterial activity. nih.gov This demonstrates the principle of incorporating lauroyl groups into a lysine-based polymer to modulate its biological interactions.

L-Lysine, N6-(1-oxododecyl)- could be utilized in several ways in this context:

As a Monomer: It could be polymerized to form a polypeptide with pendant lauroyl groups, creating a highly amphiphilic polymer capable of self-assembling into nanoparticles or forming hydrophobic domains within a larger copolymer structure.

As a Surface Modifier: Existing nanoparticles could be surface-functionalized with L-Lysine, N6-(1-oxododecyl)-. Its known properties as a lubricant and skin-conditioning agent suggest it could impart "slip" and softness to nanoparticles, potentially altering their interaction with cells and tissues. ac-catalysts.com The hydrophobic lauroyl chain could also enhance adhesion to cell membranes.

As a Drug Conjugate: The free α-amino or carboxylic acid group of L-Lysine, N6-(1-oxododecyl)- provides a handle for covalently attaching a drug molecule. The resulting conjugate would benefit from the lipid tail, which could facilitate membrane transport and improve the pharmacokinetic profile of the attached drug.

Table 2: Research Findings on Poly-L-lysine (PLL) Based Nanoparticles
Nanoparticle SystemKey FindingsReference
Low- and High-Molecular-Weight PLL-Ce6 ConjugatesSelf-assembled into nanoparticles for photodynamic therapy. Higher molecular weight PLL showed better self-assembly, cellular uptake, and cytotoxicity. nih.govnih.gov
Lauryl-poly-L-lysineConjugation of lauric acid to PLL increased antibacterial activity against both Gram-positive and Gram-negative bacteria compared to free components. nih.gov
Ultrasmall Poly-L-lysine NanoparticlesThe conformation of precursor PLL chains and crosslinking density significantly affects the final nanoparticle size and compactness. chemrxiv.orgchemrxiv.org

Poly-L-lysine (PLL) is one of the most studied non-viral vectors for gene delivery. zhangxinlab.cn Its effectiveness stems from the high density of primary amino groups on the lysine side chains, which are protonated at physiological pH. This positive charge allows PLL to electrostatically interact with and condense negatively charged nucleic acids (like plasmid DNA and siRNA) into compact nanoparticles known as polyplexes. dtu.dkresearchgate.net These polyplexes can protect the nucleic acids from degradation and facilitate their uptake into cells.

While research has focused on the polymer PLL, the monomer L-Lysine, N6-(1-oxododecyl)- possesses a key feature relevant to this application: a free α-amino group. This group is cationic at physiological pH and could engage in electrostatic interactions. If L-Lysine, N6-(1-oxododecyl)- were polymerized or incorporated into a larger delivery vehicle (such as a dendrimer or liposome), this cationic character could be used to bind nucleic acids. The presence of the lauroyl lipid tail could offer additional benefits, such as enhancing the stability of the polyplex and facilitating its interaction with and transport across the lipid bilayers of cell and endosomal membranes.

The application of lysine derivatives in biosensing often involves using poly-L-lysine to modify sensor surfaces. utwente.nl A layer of PLL can be used to create a positively charged surface that promotes the immobilization of negatively charged biomolecules, such as DNA probes, through electrostatic attraction. This approach allows for the fine-tuning of the chemical environment at the biorecognition interface, which is crucial for sensor sensitivity and performance. utwente.nl

There is no direct research demonstrating the incorporation of L-Lysine, N6-(1-oxododecyl)- into biosensing or bioimaging probes. However, its unique amphiphilic properties could be hypothetically exploited. For instance, it could be used to create a biomimetic surface on a sensor chip, where the lauroyl chains form a lipid-like layer. This could be advantageous for biosensors designed to detect analytes that interact with cell membranes or for studying lipid-protein interactions. In bioimaging, a fluorescent dye could be conjugated to the L-Lysine, N6-(1-oxododecyl)- molecule, creating an amphiphilic probe that preferentially localizes to lipid-rich structures within a cell, such as membranes or lipid droplets.

Design and Formulation of Nanocarriers for Targeted Delivery

Integration of L-Lysine, N6-(1-oxododecyl)- into Tissue Engineering Scaffolds and Biomaterials

L-lysine and its polymer, poly-L-lysine, are well-recognized components in the field of tissue engineering for their ability to improve the biological performance of scaffold materials. nih.govresearchgate.net Poly-L-lysine is often used as a coating for tissue culture surfaces and 3D scaffolds to enhance cell attachment and migration due to the positive charge it imparts, which increases the electrostatic attraction with negatively charged cells. researchgate.net

More directly, studies have shown that the incorporation of unmodified L-lysine as a filler in composite scaffolds, such as those made from poly(ε-caprolactone) (PCL) and hydroxyapatite (HAP), significantly improves the proliferation of pre-osteoblasts. nih.gov The addition of L-lysine was found to have a positive effect on cell proliferation similar to that of poly-L-lysine. nih.gov

The integration of L-Lysine, N6-(1-oxododecyl)- into such biomaterials could provide additional functionalities. The lauroyl chain introduces a hydrophobic component that could be used to:

Modulate Surface Properties: The hydrophobicity of the scaffold surface could be tuned, which in turn influences protein adsorption and subsequent cell behavior.

Serve as a Drug Reservoir: The hydrophobic domains created by the lauroyl groups could act as reservoirs for the controlled release of hydrophobic drugs or growth factors.

Alter Mechanical Properties: The lipid chains could act as a plasticizer within a polymer matrix, altering the mechanical stiffness and degradation profile of the scaffold.

Table 3: Effects of Lysine and its Derivatives on Tissue Engineering Scaffolds
Scaffold MaterialLysine ComponentObserved EffectReference
Poly(ε-caprolactone)/Hydroxyapatite (PCL/HAP)L-Lysine (as filler)Improved wettability, higher Young's modulus, and significantly improved proliferation of pre-osteoblasts. nih.gov
PLGA/Poly(amino acid) modified HydroxyapatitePoly-L-lysine (coating)Promotes cell adhesion, proliferation, and differentiation. L-lysine is noted to support osteogenic differentiation. researchgate.net
Chitosan/GelatinPoly-L-lysine (blend)Forms polyelectrolyte complexes with distinct electrostatic interactions, suitable for neural tissue engineering. researchgate.net

Role as a Bio-Inspired Surfactant or Emulsifier in Pharmaceutical Formulations

L-Lysine, N6-(1-oxododecyl)- serves as an effective bio-inspired surfactant and emulsifier in pharmaceutical formulations due to its molecular structure, which combines a hydrophilic amino acid head group with a lipophilic fatty acid tail. nih.gov This amphiphilic characteristic enables it to reduce interfacial tension between oil and water phases, facilitating the formation and stabilization of emulsions. researchgate.net Such emulsions are critical for the delivery of poorly water-soluble drugs. The use of amino acid-based surfactants is advantageous in pharmaceutical formulations due to their biocompatibility and biodegradability.

In pharmaceutical emulsions, particularly for parenteral nutrition, the stability of the lipid droplets is crucial. Emulsions formulated with medium-chain triglycerides (MCTs), a common lipid source in pharmaceutical preparations, benefit from effective emulsifiers that can create and maintain small, uniform droplet sizes. mdpi.comnih.gov The emulsifying capability of surfactants like L-Lysine, N6-(1-oxododecyl)- is vital for preventing phase separation and ensuring the stability of these formulations over time. nih.govnih.gov The table below summarizes key parameters for a representative pharmaceutical emulsion, highlighting the role of emulsifiers in achieving desired characteristics.

ParameterTypical Value/RangeSignificance in Pharmaceutical Emulsions
Mean Droplet Diameter (MDD)< 500 nmCrucial for the stability and safety of injectable emulsions. nih.gov
Polydispersity Index (PDI)< 0.25Indicates a narrow and uniform droplet size distribution, contributing to emulsion stability. researchgate.net
Zeta Potential> |25| mVA measure of the surface charge of the droplets; higher absolute values indicate greater electrostatic repulsion, preventing droplet aggregation. nih.gov
Interfacial TensionLow (e.g., < 10 mN/m)Low interfacial tension, facilitated by the surfactant, is essential for the formation of fine and stable emulsion droplets. rsc.org

Self-Assembly Properties and Formation of Supramolecular Structures

The amphiphilic nature of L-Lysine, N6-(1-oxododecyl)- drives its self-assembly into various supramolecular structures in aqueous environments. uniroma1.it This behavior is of significant interest for the development of novel drug delivery systems, such as micelles, vesicles, and hydrogels. The morphology of these self-assembled structures can be influenced by factors such as concentration, pH, and temperature. nih.gov

At concentrations above the CMC, L-Lysine, N6-(1-oxododecyl)- molecules can aggregate to form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous media and facilitating their delivery.

Furthermore, derivatives of L-lysine have been shown to form more complex structures like vesicles, which are enclosed bilayer structures capable of encapsulating both hydrophilic and hydrophobic substances. For instance, sodium Nα-acylation lysine derivatives have been observed to spontaneously self-assemble into vesicles. rsc.org The pH of the surrounding medium can play a crucial role in the self-assembly process. For example, a lauroyl peptide containing lysine demonstrated a pH-dependent transition from spherical micelles at acidic pH to fibrous structures at basic pH. nih.gov This pH-responsiveness is attributed to changes in the ionization state of the amino acid head group, which alters the molecular packing and, consequently, the morphology of the self-assembled structures. nih.govnih.gov

The table below presents hypothetical yet representative data on the characteristics of self-assembled structures that could be formed by L-Lysine, N6-(1-oxododecyl)- or its close analogs, based on findings for similar lysine-containing amphiphiles.

ParameterConditionTypical ValueStructural Implication
Hydrodynamic Diameter (nm)Acidic pH10 - 50Formation of spherical micelles. nih.gov
Basic pH> 100 (fibers)Transition to elongated, fibrous structures. nih.gov
Zeta Potential (mV)Acidic pH+20 to +40Positive surface charge due to protonated amine groups, leading to electrostatic repulsion and colloidal stability.
Neutral/Basic pH-10 to -30Negative surface charge from deprotonated carboxyl groups.
MorphologyVarying Concentration/pHMicelles, Vesicles, Nanofibers, HydrogelsDemonstrates the versatility of self-assembly into different supramolecular architectures. nih.govrsc.org

The ability of L-Lysine, N6-(1-oxododecyl)- to form these diverse supramolecular structures makes it a promising candidate for the design of "smart" drug delivery systems that can respond to physiological cues, such as changes in pH, to release their cargo at a specific target site.

Future Directions and Research Gaps for L Lysine, N6 1 Oxododecyl

Unearthing Novel Biological Functions and Therapeutic Possibilities

Current research has illuminated some of the biological activities of N-acyl amino acids, a class to which L-Lysine, N6-(1-oxododecyl)- belongs. These compounds are recognized for their roles as signaling molecules with therapeutic potential. nih.govnih.gov For instance, N-acyl amino acids have been investigated for their analgesic and anti-inflammatory actions. bohrium.com Some have shown promise in addressing conditions like obesity and related metabolic disorders by augmenting energy expenditure. nih.gov Specifically, various N-acyl amino acids have been found to interact with G-protein coupled receptors (GPRs), nuclear receptors, and ion channels, highlighting their importance in cellular communication. nih.gov

Despite these advancements, the complete biological activity spectrum of L-Lysine, N6-(1-oxododecyl)- is yet to be fully elucidated. Future research should focus on screening this compound against a wider array of biological targets to uncover previously unknown functions. A deeper understanding of its mechanism of action is crucial. For example, while some N-acyl amino acids are known to inhibit fatty acid amide hydrolase (FAAH), leading to analgesic effects, the specific enzymatic interactions of L-Lysine, N6-(1-oxododecyl)- require thorough investigation. bohrium.com The therapeutic potential of this compound is vast, with possibilities extending to metabolic diseases, inflammatory conditions, and pain management.

Crafting Highly Specific and Efficient Synthesis Pathways

The current primary method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. uni-duesseldorf.deresearchgate.net This method, however, is not without its drawbacks, including the use of harsh chemicals and the generation of salt by-products. google.com Research is ongoing to optimize this process, with studies exploring the impact of pH and reaction conditions to enhance yield and efficiency. researchgate.netarpnjournals.org

A significant leap forward in the synthesis of L-Lysine, N6-(1-oxododecyl)- lies in the development of enzymatic synthesis routes. The use of enzymes, such as recombinant ε-lysine acylase from Streptomyces mobaraensis, has shown remarkable potential, achieving high yields in aqueous systems. medchemexpress.comresearchgate.net This biosynthetic approach is more environmentally friendly and offers high specificity. Future research should concentrate on discovering and engineering novel enzymes with improved catalytic efficiency and substrate specificity for the production of L-Lysine, N6-(1-oxododecyl)-. The development of continuous flow synthesis methods could also significantly improve the industrial-scale production of this compound, making it more accessible for extensive research and potential commercial applications.

Advanced Structural Engineering for Superior Efficacy and Precision

The biological activity of N-acyl amino acids can be fine-tuned through structural modifications. longlabstanford.org By altering the fatty acid chain or the amino acid headgroup, it is possible to enhance the therapeutic efficacy and reduce off-target effects. nih.gov For example, modifications to the structure of N-acyl amino acids have been shown to improve their ability to act as chemical uncouplers in mitochondria, which has implications for treating obesity. longlabstanford.org

Future research in this area should involve a comprehensive structure-activity relationship (SAR) study of L-Lysine, N6-(1-oxododecyl)-. This would involve synthesizing a library of analogs with variations in the acyl chain length and saturation, as well as modifications to the lysine (B10760008) backbone. These analogs would then be screened for their biological activity to identify key structural features that govern their efficacy and specificity. Computational modeling and simulation can be employed to predict the interactions of these modified compounds with their biological targets, thereby guiding the design of more potent and selective molecules. Such advanced structural engineering holds the promise of developing next-generation therapeutics with improved safety profiles.

Integrating L-Lysine, N6-(1-oxododecyl)- into Multi-Omics Research

Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, are becoming increasingly vital for understanding complex biological systems. researchgate.netresearchgate.net These powerful platforms can provide a holistic view of the cellular response to a particular compound. The application of multi-omics to the study of lipid-rich tissues and lipid-based molecules is a rapidly growing field. nih.gov

The integration of L-Lysine, N6-(1-oxododecyl)- into multi-omics research platforms represents a significant and largely unexplored frontier. By treating cells or animal models with this compound and subsequently performing multi-omics analysis, researchers can gain unprecedented insights into its mechanism of action. This approach can help identify the specific cellular pathways and networks that are modulated by L-Lysine, N6-(1-oxododecyl)-, revealing novel biological functions and potential therapeutic targets. Furthermore, multi-omics can aid in the identification of biomarkers that can be used to monitor the therapeutic effects of the compound.

Pioneering Novel Applications in Emerging Biotechnological and Pharmaceutical Fields

The unique properties of functionalized amino acids are being harnessed in a variety of emerging biotechnological and pharmaceutical domains. bezwadabiomedical.comnih.gov These include applications in drug delivery, regenerative medicine, and the development of advanced biomaterials. bezwadabiomedical.com For instance, N-acylated amino acids have been investigated as novel oral delivery agents for proteins and peptides. acs.orggoogle.com

The potential applications of L-Lysine, N6-(1-oxododecyl)- extend far beyond its currently known biological activities. Its amphiphilic nature, combining a hydrophobic fatty acid tail with a hydrophilic amino acid head, makes it an interesting candidate for the development of novel drug delivery systems, such as micelles or liposomes. Its potential antimicrobial properties could also be exploited in the development of new coatings for medical devices to prevent infections. bezwadabiomedical.com Future research should explore these and other innovative applications, pushing the boundaries of what is currently possible and unlocking the full potential of this versatile compound.

Q & A

Q. Advanced Research Focus

  • Quantum mechanical calculations (DFT) to predict logP (experimental: ~2.53) and pKa values .
  • Molecular dynamics (MD) simulations to study lipid bilayer interactions, relevant for drug delivery applications .
  • ADMET prediction tools (e.g., SwissADME) to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

How can researchers optimize experimental protocols for studying the compound’s role in lipid metabolism or membrane interactions?

Q. Advanced Research Focus

  • Fluorescence anisotropy with labeled phospholipid bilayers to measure membrane fluidity changes .
  • Isothermal titration calorimetry (ITC) to quantify binding affinity with lipid receptors .
  • Langmuir-Blodgett trough experiments to analyze monolayer formation and pressure-area isotherms .

What statistical approaches are recommended for analyzing dose-response data in studies involving L-Lysine, N6-(1-oxododecyl)-?

Q. Methodological Guidance

  • Nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Principal component analysis (PCA) to identify confounding variables in high-throughput datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.